Avermectin B1a monosaccharide
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Overview
Description
Avermectin B1a monosaccharide is a derivative of the macrocyclic lactone avermectin B1a, which is produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its high insecticidal activity and low toxicity in humans and animals .
Mechanism of Action
Target of Action
Avermectin B1a monosaccharide primarily targets the glutamate-gated chloride channels that are specific to invertebrates . These channels play a crucial role in the transmission of electrical impulses in invertebrate nerve and muscle cells .
Mode of Action
This compound interacts with its targets by enhancing the effects of glutamate . This interaction amplifies the glutamate effects on the invertebrate-specific gated chloride channel, thereby preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . This mode of action is primarily responsible for its anthelmintic and insecticidal properties .
Biochemical Pathways
The biosynthesis of this compound involves several enzymes such as AveE, AveF, AveC, and AveD . AveE, a Cyt P450 monooxygenase, catalyzes the cyclization between C6 and C8 to form a furan ring . AveF, a keto reductase, catalyzes the reduction of the keto group on C5 to a hydroxyl group . AveD possesses a methyltransferase activity that requires SAM .
Pharmacokinetics
This compound can be administered through different routes such as topical, subcutaneous, and oral . .
Result of Action
The primary result of this compound’s action is the prevention of the transmission of electrical impulses in the muscle and nerves of invertebrates . This leads to paralysis and death of the parasites, demonstrating its potent anthelmintic and insecticidal properties .
Biochemical Analysis
Biochemical Properties
Avermectin B1a monosaccharide interacts with various biomolecules in biochemical reactions. It has a great affinity with the chloride channels of the glutamate receptor, allowing the constant flow of chloride ions into the nerve cells, causing a phenomenon of hyperpolarization causing death by flaccid paralysis . It is also known to interact with enzymes involved in the biosynthesis of Avermectins .
Cellular Effects
This compound has been found to exhibit anti-proliferative activity towards cancer cells . It inhibits the growth of HCT-116 cancer cells with an IC50 value at the micromolar level . It also promotes tubulin polymerization, induces apoptosis in HCT-116 cells, and substantially diminishes their ability to migrate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the glutamate-gated chloride channels in invertebrates . It amplifies the effects of glutamate on these channels, leading to an influx of chloride ions into the nerve cells. This results in hyperpolarization and ultimately leads to flaccid paralysis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits anti-proliferative activity with an IC50 value of 30 μM .
Metabolic Pathways
This compound is involved in the metabolic pathways of Streptomyces avermitilis . It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avermectin B1a monosaccharide is typically produced through the selective hydrolysis of the terminal saccharide unit of avermectin B1a. This process involves the use of specific enzymes or acidic conditions to cleave the glycosidic bond, resulting in the formation of the monosaccharide derivative .
Industrial Production Methods: Industrial production of avermectin B1a involves the fermentation of Streptomyces avermitilis. Genetic engineering techniques are often employed to enhance the yield of avermectin B1a. For instance, overexpression of genes involved in the biosynthesis pathway, such as aveC, fadD, and bicA, has been shown to significantly increase the production of avermectin B1a .
Chemical Reactions Analysis
Types of Reactions: Avermectin B1a monosaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Avermectin B1a monosaccharide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of novel compounds with potential biological activities.
Biology: It serves as a tool for studying the mechanisms of action of macrocyclic lactones and their interactions with biological targets.
Comparison with Similar Compounds
- Ivermectin
- Abamectin
- Doramectin
- Eprinomectin
- Moxidectin
- Selamectin
Avermectin B1a monosaccharide stands out due to its high potency and low toxicity, making it a valuable compound for various applications in medicine, agriculture, and scientific research .
Properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWYDMYMRLKIV-OESCZRLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029459 |
Source
|
Record name | MSB 1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What can you tell us about the biological activity of Avermectin B1a monosaccharide?
A1: Although the research papers don't directly investigate the activity of this compound, one study mentions its use in synthesizing C-2″β- and C-2″α-fluoro Avermectin B1a. [] This suggests that the monosaccharide itself might not be the active component but serves as a crucial building block for the biologically active Avermectin B1a molecule. Further research is needed to determine if this compound possesses any intrinsic biological activity.
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